6-Azidopyridine-3-carboxylic acid
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Overview
Description
6-Azidopyridine-3-carboxylic acid is an organic compound that belongs to the class of azides and pyridines It is characterized by the presence of an azido group (-N₃) attached to the sixth position of the pyridine ring and a carboxylic acid group (-COOH) at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-azidopyridine-3-carboxylic acid typically involves the introduction of the azido group into a pyridine derivative. One common method is the nucleophilic substitution reaction where a halogenated pyridine (such as 6-chloropyridine-3-carboxylic acid) reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Azidopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, such as click chemistry, to form triazoles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
6-Azidopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used to label biomolecules for imaging and tracking purposes.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-azidopyridine-3-carboxylic acid largely depends on the specific application. In click chemistry, for example, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Aminopyridine-3-carboxylic acid imidazolide (2A3): Used as a probe for RNA structure analysis.
6-Hydroxy-2-picolinic acid: Known for its use in various chemical reactions.
Uniqueness: 6-Azidopyridine-3-carboxylic acid is unique due to the presence of both an azido group and a carboxylic acid group on the pyridine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
6-azidopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-10-9-5-2-1-4(3-8-5)6(11)12/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHYXYPOWIPXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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